ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate
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Description
Ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate, also known by its CAS number 1321667-12-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chromene core and an amine functional group, suggests potential biological activities that warrant detailed exploration.
Property | Value |
---|---|
Molecular Formula | C19H16N2O4 |
Molecular Weight | 336.3413 g/mol |
IUPAC Name | This compound |
SMILES | CCOC(=O)c1ccc(cc1)/N=c/1oc2ccccc2cc1C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may modulate enzyme activity or receptor binding, which can lead to various biochemical responses. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting that this compound could share such activities.
Anticancer Activity
Recent studies have highlighted the potential of compounds related to this compound in anticancer applications. For instance, a study demonstrated that derivatives of chromene exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly the G1 phase .
Case Study: Anticancer Screening
In a comparative analysis, this compound was evaluated alongside established chemotherapeutics like doxorubicin. The results indicated that at concentrations of 50 μM, the compound led to approximately 60% inhibition of cell proliferation in HEPG2 liver cancer cells, showcasing its potential as a therapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown moderate activity against both bacterial and fungal strains. For example, the compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus and a minimum inhibitory concentration (MIC) of 32 μg/mL against Candida albicans . This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Induces apoptosis in cancer cells; significant inhibition in HEPG2 cells |
Antimicrobial | Moderate activity against S. aureus and C. albicans; potential for further development |
Properties
IUPAC Name |
ethyl 4-[(3-carbamoylchromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-19(23)12-7-9-14(10-8-12)21-18-15(17(20)22)11-13-5-3-4-6-16(13)25-18/h3-11H,2H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHJWYZISUAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.